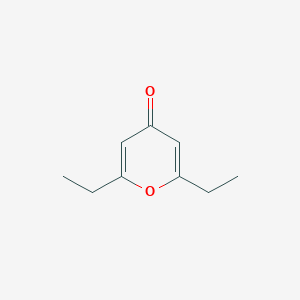

2,6-diethyl-4H-Pyran-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-diethylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-8-5-7(10)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPFWAOQDKOPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)C=C(O1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of 2,6-diethyl-4H-Pyran-4-one: A Technical Guide

Introduction

The 4H-pyran-4-one scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. These compounds exhibit diverse biological activities, making them attractive targets in drug discovery and development.[1][2] A thorough understanding of their molecular structure and electronic properties is paramount for elucidating structure-activity relationships and designing novel analogues with enhanced therapeutic potential. This technical guide provides an in-depth analysis of the spectroscopic data for 2,6-diethyl-4H-pyran-4-one, a representative member of this important class of compounds.

This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural elucidation of pyranone derivatives.

Molecular Structure and Key Features

The structure of 2,6-diethyl-4H-pyran-4-one consists of a central six-membered heterocyclic ring containing an oxygen atom and a ketone group. Two ethyl groups are substituted at the 2 and 6 positions of the pyran ring.

Caption: Molecular structure of 2,6-diethyl-4H-pyran-4-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the acquired free induction decay (FID).

Predicted ¹H NMR Spectral Data for 2,6-diethyl-4H-Pyran-4-one

The predicted chemical shifts are extrapolated from the known data for 2,6-dimethyl-4H-pyran-4-one, where the methyl protons appear at approximately 2.25 ppm and the vinylic protons at 6.04 ppm.[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | J-coupling (Hz) |

| H-3, H-5 | ~ 6.1 | s | 2H | - |

| -CH₂- (ethyl) | ~ 2.5 | q | 4H | ~ 7.5 |

| -CH₃ (ethyl) | ~ 1.2 | t | 6H | ~ 7.5 |

Interpretation and Rationale

-

Vinylic Protons (H-3, H-5): The two protons on the pyran ring at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet in the downfield region (~6.1 ppm) because of the deshielding effect of the neighboring oxygen atom and the conjugated carbonyl group.

-

Ethyl Group Protons:

-

The methylene protons (-CH₂-) of the ethyl groups are adjacent to the electron-withdrawing pyran ring, causing them to be deshielded and appear as a quartet around 2.5 ppm. The quartet splitting pattern arises from the coupling with the three neighboring methyl protons (n+1 rule, where n=3).

-

The methyl protons (-CH₃) of the ethyl groups are further from the ring and are therefore more shielded, resonating as a triplet at approximately 1.2 ppm. The triplet pattern is due to coupling with the two adjacent methylene protons (n+1 rule, where n=2).

-

Caption: Correlation of molecular structure to predicted ¹H NMR signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

-

Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Similar to ¹H NMR, process the FID to obtain the final spectrum.

Predicted ¹³C NMR Spectral Data for 2,6-diethyl-4H-Pyran-4-one

The predicted chemical shifts are based on the data for 2,6-dimethyl-4H-pyran-4-one, which shows signals at approximately 179 ppm (C=O), 163 ppm (C-2, C-6), 112 ppm (C-3, C-5), and 20 ppm (-CH₃).[4][5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (C=O) | ~ 180 |

| C-2, C-6 | ~ 168 |

| C-3, C-5 | ~ 113 |

| -CH₂- (ethyl) | ~ 28 |

| -CH₃ (ethyl) | ~ 12 |

Interpretation and Rationale

-

Carbonyl Carbon (C-4): The ketone carbonyl carbon is highly deshielded and is expected to resonate at the lowest field, around 180 ppm.

-

Ring Carbons (C-2, C-6, C-3, C-5):

-

The carbons at positions 2 and 6, being attached to the oxygen atom and part of a double bond, will be significantly deshielded, appearing around 168 ppm.

-

The vinylic carbons at positions 3 and 5 are expected to be more shielded than C-2 and C-6, with a chemical shift of approximately 113 ppm.

-

-

Ethyl Group Carbons:

-

The methylene carbons (-CH₂-) of the ethyl groups will appear further downfield (~28 ppm) compared to the methyl carbons due to their proximity to the pyran ring.

-

The terminal methyl carbons (-CH₃) will be the most shielded, resonating at a higher field (~12 ppm).

-

Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl₄, CHCl₃).

-

Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The instrument software will perform the Fourier transform to generate the IR spectrum.

Predicted Characteristic IR Absorptions for 2,6-diethyl-4H-Pyran-4-one

The predictions are based on characteristic group frequencies for similar compounds. For instance, 2,6-dimethyl-4H-pyran-4-one exhibits a strong carbonyl stretch around 1660 cm⁻¹.[1]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1650 - 1670 | Strong |

| C=C (Alkene) | 1600 - 1640 | Medium |

| C-O-C (Ether) | 1200 - 1280 | Strong |

| C-H (sp²) | 3000 - 3100 | Medium |

| C-H (sp³) | 2850 - 3000 | Medium |

Interpretation and Rationale

-

C=O Stretch: A strong absorption band in the region of 1650-1670 cm⁻¹ is the most characteristic signal for the conjugated ketone group in the pyranone ring.[7][8]

-

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the ring will give rise to one or more medium-intensity bands in the 1600-1640 cm⁻¹ region.

-

C-O-C Stretch: A strong band corresponding to the asymmetric stretching of the C-O-C ether linkage is expected in the 1200-1280 cm⁻¹ range.

-

C-H Stretches: The spectrum will also show C-H stretching vibrations for the sp²-hybridized carbons of the ring (above 3000 cm⁻¹) and the sp³-hybridized carbons of the ethyl groups (below 3000 cm⁻¹).

Caption: Schematic of a predicted IR spectrum highlighting key absorption regions.

Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize an appropriate ionization technique, with Electron Ionization (EI) being common for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum of 2,6-diethyl-4H-Pyran-4-one

The molecular weight of 2,6-diethyl-4H-pyran-4-one (C₉H₁₂O₂) is 152.19 g/mol .

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 152, corresponding to the intact molecule with one electron removed.

-

Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation pathways. Key predicted fragments include:

-

Loss of an ethyl group (-CH₂CH₃): A peak at m/z = 123.

-

Loss of a methyl group (-CH₃) from an ethyl group: A peak at m/z = 137.

-

Retro-Diels-Alder reaction: This could lead to various smaller fragments.

-

Decarbonylation (loss of CO): A peak at m/z = 124.

-

The mass spectrum of the related compound 2,6-dimethyl-4H-pyran-4-one shows a molecular ion peak at m/z 124 and significant fragments from the loss of a methyl group and CO.[6][9][10]

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for 2,6-diethyl-4H-pyran-4-one. By leveraging established spectroscopic principles and comparative data from its dimethyl analog, we have predicted the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The detailed interpretations and experimental protocols outlined herein serve as a valuable resource for researchers involved in the synthesis, characterization, and application of pyranone-based compounds. The ability to accurately predict and interpret spectroscopic data is a critical skill in modern chemical and pharmaceutical research, enabling the unambiguous confirmation of molecular structures and facilitating the advancement of drug discovery programs.

References

-

Shahrisa, A., Tabrizi, R., & Ahsani, H. R. (n.d.). A NOVEL METHOD FOR THE SYNTHESIS OF 4H-PYRAN-4-ONE DERIVATIVES. Retrieved from [Link]

-

SpectraBase. (n.d.). (R)-2,6-Diethyl-2,3-dihydro-4H-pyran-4-one - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-dimethyl-4H-pyran-4-one - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 4H-Pyran-4-one, 2,6-dimethyl-. Retrieved from [Link]

-

ACS Publications. (2020). 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl). Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one. Retrieved from [Link]

-

NIST. (n.d.). 4H-Pyran-4-one, 2,6-dimethyl-. Retrieved from [Link]

-

Studylib. (n.d.). 2,6-diphenyl-4H-Pyran-4-one. Retrieved from [Link]

-

NIST. (n.d.). 4H-Pyran-4-one, 2,6-dimethyl-. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 2,6-diethyl-3,5-dimethyl-4H-pyran-4-one. Retrieved from [Link]

-

NIH. (n.d.). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Retrieved from [Link]

-

ResearchGate. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with.... Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

NIST. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2,.... Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

NIST. (n.d.). 4H-Pyran-4-one. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Page loading... [guidechem.com]

- 3. 2,6-Dimethyl-4H-pyran-4-one(1004-36-0) 1H NMR spectrum [chemicalbook.com]

- 4. 2,6-Dimethyl-4H-pyran-4-one(1004-36-0) 13C NMR [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 4H-Pyran-4-one, 2,6-dimethyl- [webbook.nist.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 4H-Pyran-4-one, 2,6-dimethyl- [webbook.nist.gov]

- 10. 4H-Pyran-4-one, 2,6-dimethyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Infrared Spectrum of 2,6-diethyl-4H-Pyran-4-one: A Predictive Analysis

Abstract: This technical guide provides a comprehensive, predictive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,6-diethyl-4H-pyran-4-one. As a member of the 4H-pyran-4-one (γ-pyrone) family, this compound is part of a scaffold known for significant biological activities, making its structural characterization crucial for research and development in medicinal chemistry and materials science.[1] In the absence of a publicly available experimental spectrum for this specific diethyl derivative, this guide leverages established principles of vibrational spectroscopy and comparative data from analogous structures, such as 2,6-dimethyl-4H-pyran-4-one, to construct a detailed and scientifically grounded spectral interpretation.[2][3] We will dissect the molecule's key functional groups—the α,β-unsaturated ketone, the vinyl ether system, and the alkyl side chains—to assign characteristic vibrational modes. Furthermore, this document includes a validated experimental protocol for acquiring high-quality FTIR data for solid-state pyrone analogs, ensuring this guide serves as a practical tool for researchers in the field.

Molecular Structure and Key Vibrational Regions

The structure of 2,6-diethyl-4H-pyran-4-one consists of a central γ-pyrone ring substituted with ethyl groups at the C2 and C6 positions. This arrangement confers a unique electronic and vibrational profile. The primary functional groups that dictate the IR spectrum are:

-

The Carbonyl Group (C=O): This is part of an α,β-unsaturated ketone system within a six-membered ring. Conjugation with the ring's double bonds and the endocyclic oxygen atom significantly influences its stretching frequency.

-

The Pyran Ring System: This includes conjugated C=C bonds and a C-O-C (vinyl ether) linkage. These produce characteristic stretching vibrations.

-

The Diethyl Substituents: The ethyl groups introduce sp³-hybridized C-H bonds, whose stretching and bending modes are distinct from the ring's sp² C-H bonds.

The analysis of its spectrum can be logically divided into the distinct regions where these groups exhibit their primary absorption bands.

Predictive Analysis of the IR Spectrum

Based on established spectroscopic principles and data from structurally similar pyran derivatives, the IR spectrum of 2,6-diethyl-4H-pyran-4-one is predicted to exhibit several key absorption bands.

The Carbonyl (C=O) Stretching Vibration

The most prominent and easily identifiable peak in the IR spectrum of a ketone is the C=O stretching band. For a standard saturated six-membered cyclic ketone, this absorption typically appears around 1715 cm⁻¹.[4][5] However, in 2,6-diethyl-4H-pyran-4-one, two factors lower this frequency:

-

α,β-Unsaturation: Conjugation with the C=C double bonds in the ring delocalizes the pi-electrons of the carbonyl group, weakening the C=O bond and shifting the absorption to a lower wavenumber.

-

Endocyclic Oxygen: The ring's ether oxygen further contributes to this delocalization.

Therefore, the C=O stretching frequency for γ-pyrones is characteristically observed in the 1650-1690 cm⁻¹ range. For instance, various 4H-pyran derivatives show strong C=O absorption between 1663 and 1687 cm⁻¹.[6] This intense, sharp peak is the most definitive feature for identifying the γ-pyrone core.

Ring C=C and C-O-C Stretching Vibrations

The pyran ring gives rise to a complex set of absorptions in the 1000-1650 cm⁻¹ region.

-

C=C Stretching: The conjugated double bonds within the pyran ring will produce strong to medium absorption bands, typically in the 1550-1640 cm⁻¹ region.

-

C-O-C Stretching: Ethers are characterized by their C-O single-bond stretching, which appears as a strong band.[7] For vinyl ethers, as present in the pyran ring, this absorption is typically found between 1200-1275 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch). These are often very intense and sharp.

C-H Stretching and Bending Vibrations

The high-wavenumber region of the spectrum is dominated by C-H stretching vibrations.

-

Alkyl sp³ C-H Stretching: The ethyl groups will produce strong, sharp peaks in the 2850-2975 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups.[5]

-

Vinyl sp² C-H Stretching: The protons attached to the double bonds of the pyran ring will absorb at slightly higher frequencies, typically in the 3000-3100 cm⁻¹ range. These peaks are generally of medium to weak intensity.

In the fingerprint region, C-H bending vibrations from the ethyl groups (CH₃ and CH₂ bending) are expected around 1465 cm⁻¹ and 1375 cm⁻¹ .

Summary of Predicted IR Absorption Data

The predicted key vibrational frequencies for 2,6-diethyl-4H-pyran-4-one are summarized in the table below for quick reference.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3000–3100 | C-H Stretch (sp²) | Pyran Ring C=C-H | Medium to Weak |

| 2850–2975 | C-H Stretch (sp³) | Ethyl groups (-CH₂CH₃) | Strong |

| 1650–1690 | C=O Stretch (conjugated) | α,β-Unsaturated Ketone | Strong, Sharp |

| 1550–1640 | C=C Stretch | Pyran Ring | Strong to Medium |

| ~1465 | C-H Bend (Asymmetric) | Ethyl groups (-CH₃) | Medium |

| ~1375 | C-H Bend (Symmetric) | Ethyl groups (-CH₃) | Medium to Weak |

| 1200–1275 | C-O-C Asymmetric Stretch | Vinyl Ether in Pyran Ring | Strong |

| 1020–1075 | C-O-C Symmetric Stretch | Vinyl Ether in Pyran Ring | Strong |

Experimental Protocol: FTIR Spectrum Acquisition via KBr Pellet Method

This protocol outlines a self-validating method for obtaining a high-resolution FTIR spectrum of a solid sample, such as a crystalline pyrone derivative.

Materials:

-

Sample (~1-2 mg)

-

FTIR-grade Potassium Bromide (KBr), desiccated (~100-200 mg)

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR Spectrometer

Methodology:

-

Drying: Gently heat the KBr powder in an oven at 110°C for 2-4 hours to remove any adsorbed water, which shows a broad absorption around 3400 cm⁻¹. Allow it to cool in a desiccator.

-

Sample Preparation: Weigh approximately 1 mg of the 2,6-diethyl-4H-pyran-4-one sample and 100 mg of the dried KBr. The sample-to-KBr ratio should be approximately 1:100.

-

Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. This minimizes scattering effects and ensures uniform distribution.

-

Pellet Formation: Transfer a portion of the powder into the pellet die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. This will form a transparent or translucent disc.

-

Background Scan: Place the empty sample holder into the FTIR spectrometer and run a background scan. This measures the spectrum of the atmospheric components (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

-

Sample Scan: Carefully place the KBr pellet into the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FTIR analysis using the KBr pellet method.

Structure-Spectrum Correlation

The relationship between the molecular structure of 2,6-diethyl-4H-pyran-4-one and its primary IR absorptions can be visualized as follows.

Caption: Correlation of molecular fragments to predicted IR absorptions.

Conclusion

References

-

Al-Zahrani, N. A., El-Sayed, W. A., & Al-Ghamdi, A. M. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4619. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

Ghorbani-Vaghei, R., et al. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules, 19(11), 17757-17771. [Link]

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

-

Mironov, M. A., et al. (2020). 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl) Derivatives of 4H-Pyran-4-one. The Journal of Organic Chemistry, 86(1), 779-791. [Link]

-

de la Cruz, C. A. M., et al. (2017). Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications. Molbank, 2017(3), M951. [Link]

-

SpectraBase. (n.d.). 4H-Pyran-4-one. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectroscopy Basics and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2, 3-dihydro-3, 5-dihydroxy-6- methyl. Retrieved from [Link]

-

Baron, R., & Chanon, M. (2011). Synthesis of γ-pyrones via decarboxylative condensation of β-ketoacids. Beilstein Journal of Organic Chemistry, 7, 1293-1297. [Link]

-

NIST. (n.d.). 4H-Pyran-4-one, 2,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethyl-4H-pyran-4-one(1004-36-0) IR Spectrum [chemicalbook.com]

- 3. 4H-Pyran-4-one, 2,6-dimethyl- [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Mass Spectrometry of 2,6-diethyl-4H-Pyran-4-one

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric analysis of 2,6-diethyl-4H-pyran-4-one, a heterocyclic compound of interest in synthetic chemistry and drug discovery. As a member of the pyranone family, which is a core structure in many natural products and bioactive molecules, understanding its behavior under mass spectrometric conditions is critical for its identification and structural characterization.[1] This document offers a predictive analysis based on established principles of mass spectrometry and data from analogous structures. We will detail the theoretical underpinnings of ionization and fragmentation, provide robust, field-tested experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and present a logical framework for data interpretation. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a comprehensive understanding of how to approach the mass spectrometric analysis of this compound.

Physicochemical Profile and Analytical Considerations

Before undertaking mass spectrometric analysis, it is essential to understand the fundamental physicochemical properties of the analyte, 2,6-diethyl-4H-pyran-4-one. These properties dictate the optimal analytical strategy.

-

Molecular Formula: C₉H₁₂O₂

-

Molecular Weight (Nominal): 152 g/mol

-

Exact Mass: 152.08373 Da

Based on its structure—a moderately polar pyranone core with nonpolar diethyl substituents—2,6-diethyl-4H-pyran-4-one is expected to have sufficient volatility and thermal stability for analysis by GC-MS. Its polarity also makes it amenable to analysis by reverse-phase LC-MS. This dual compatibility allows for a flexible analytical approach, where the choice of technique can be tailored to the experimental goals.

Principles of Mass Spectrometric Analysis for Pyranones

The choice of ionization technique is the most critical parameter in mass spectrometry, as it directly influences the type of information obtained. For 2,6-diethyl-4H-pyran-4-one, both "hard" and "soft" ionization methods are highly applicable and provide complementary data.

Ionization Methodologies

-

Electron Ionization (EI): As a "hard" ionization technique, EI utilizes a high-energy electron beam (typically 70 eV) to bombard the analyte molecule in the gas phase.[2][3] This process imparts significant internal energy, leading to the ejection of an electron to form a molecular radical cation (M•+) and inducing extensive, reproducible fragmentation.[3] The resulting mass spectrum is a rich fingerprint of the molecule's structure, which is invaluable for unambiguous identification and structural elucidation, especially when reference spectra are unavailable. EI is the standard ionization method for GC-MS.[4]

-

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI generates ions from a solution by creating a fine spray of charged droplets.[3][4] This gentle process imparts minimal excess energy, typically resulting in the formation of an intact protonated molecule ([M+H]⁺) with very little fragmentation.[4] ESI is the premier ionization source for LC-MS, ideal for confirming molecular weight and for quantitative studies where the focus is on the intact analyte.[5] While ESI is inherently soft, fragmentation can be induced in the mass spectrometer (in-source CID or MS/MS) to gain structural information if needed.

Foundational Fragmentation Pathways of 4H-Pyran-4-ones

The fragmentation of the 4H-pyran-4-one core is well-documented and provides a predictive framework for our target molecule. Studies on related pyranone structures under electron impact reveal several characteristic fragmentation patterns[6][7]:

-

Loss of Carbon Monoxide (CO): A hallmark fragmentation of pyrones and related compounds, resulting from the cleavage of the carbonyl group.[6]

-

Ring Cleavage and Rearrangements: The pyran ring can undergo complex rearrangements and cleavages, often leading to the formation of stable acylium ions ([RC≡O]⁺).[6]

-

Alpha-Cleavage: The substituents on the pyran ring are susceptible to cleavage at the bond adjacent (alpha) to the ring system. For 2,6-diethyl-4H-pyran-4-one, this would involve the loss of the ethyl groups.

Predicted Mass Spectra and Fragmentation Analysis

Based on these principles, we can predict the mass spectra of 2,6-diethyl-4H-pyran-4-one under both EI and ESI conditions.

Predicted Electron Ionization (EI) Spectrum

Under EI, we anticipate a spectrum that clearly shows the molecular ion and a series of characteristic fragment ions that reveal the molecule's structure.

Table 1: Predicted Key Ions in the EI Mass Spectrum of 2,6-diethyl-4H-Pyran-4-one

| m/z | Predicted Ion | Formula of Loss | Interpretation |

| 152 | [M]•⁺ | - | Molecular Ion |

| 137 | [M - CH₃]⁺ | CH₃• | Loss of a methyl radical via β-cleavage of an ethyl group. |

| 124 | [M - CO]•⁺ | CO | Characteristic loss of carbon monoxide from the pyranone ring. |

| 123 | [M - C₂H₅]⁺ | C₂H₅• | α-cleavage leading to the loss of an ethyl radical. |

| 95 | [M - CO - C₂H₅]⁺ | CO, C₂H₅• | Sequential loss of CO and an ethyl radical. |

| 57 | [C₂H₅CO]⁺ | C₆H₇O• | Formation of the stable propionyl cation. |

The proposed fragmentation pathway under Electron Ionization is visualized below. This cascade of fragmentation events provides a unique fingerprint for the molecule.

Caption: Predicted EI fragmentation pathway for 2,6-diethyl-4H-Pyran-4-one.

Predicted Electrospray Ionization (ESI) Spectrum

In positive-ion ESI, the spectrum is expected to be much simpler, dominated by the protonated molecule.

Table 2: Predicted Key Ions in the ESI Mass Spectrum of 2,6-diethyl-4H-Pyran-4-one

| m/z | Predicted Ion | Interpretation |

| 153 | [M+H]⁺ | Protonated Molecular Ion (Base Peak) |

| 175 | [M+Na]⁺ | Sodium Adduct |

Under standard "soft" ESI conditions, minimal fragmentation is expected. However, by increasing the cone voltage (in-source collision-induced dissociation), it is possible to induce fragmentation, which would likely yield the [M+H - CO]⁺ ion at m/z 125 as the first major fragment.

Experimental Protocols

The following protocols are robust starting points for the analysis of 2,6-diethyl-4H-pyran-4-one. Optimization may be required based on the specific instrumentation and sample matrix.

Protocol for GC-MS Analysis (EI)

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a volatile, high-purity solvent such as ethyl acetate or dichloromethane.

-

GC Conditions:

-

Injector: Split/Splitless, 250 °C, 1 µL injection volume, 20:1 split ratio.

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

-

-

MS Conditions (EI):

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan m/z 40 to 350.

-

Solvent Delay: 3 minutes.

-

Protocol for LC-MS Analysis (ESI)

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol or acetonitrile. Further dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

-

LC Conditions:

-

Column: C18 reverse-phase, 100 mm x 2.1 mm ID, 2.6 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions (ESI):

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V (for minimal fragmentation).

-

Desolvation Gas: Nitrogen, 800 L/hr.

-

Desolvation Temperature: 450 °C.

-

Mass Range: Scan m/z 50 to 400.

-

Caption: General experimental workflows for GC-MS and LC-MS analysis.

Data Interpretation and Validation

A self-validating analytical approach ensures the trustworthiness of the results.

-

Orthogonal Confirmation: The power of this dual-methodology approach lies in its self-validating nature. The molecular weight determined from the [M+H]⁺ ion in the LC-ESI-MS analysis must be consistent with the M•⁺ peak observed in the GC-EI-MS data.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, analysis using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended. Obtaining the exact mass of the molecular ion and its key fragments allows for the calculation of their elemental formulas, providing a very high degree of confidence in the assignments. For example, observing an ion at m/z 152.0837 would confirm the elemental composition C₉H₁₂O₂.

-

Reference Standard: The ultimate validation involves comparing the acquired mass spectra (both EI and ESI) and chromatographic retention times with those of a certified reference standard of 2,6-diethyl-4H-pyran-4-one.

Conclusion

The mass spectrometric analysis of 2,6-diethyl-4H-pyran-4-one is a straightforward process when guided by a foundational understanding of the molecule's properties and established fragmentation principles of the pyranone chemical class. Electron Ionization provides a detailed structural fingerprint ideal for identification, while Electrospray Ionization offers a clear determination of the molecular weight. By employing the complementary GC-MS and LC-MS protocols detailed in this guide, researchers can confidently characterize and identify 2,6-diethyl-4H-pyran-4-one in a variety of sample matrices, ensuring data of the highest scientific integrity.

References

-

2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one. PubChem, National Center for Biotechnology Information. [Link]

-

Fragmentation of Some 4H-Pyran-4-one and Pyridin-4-one Derivatives under Electron Impact. ResearchGate. [Link]

-

Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. ResearchGate. [Link]

-

Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. ResearchGate. [Link]

-

Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]

-

Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB. YouTube. [Link]

-

What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. [Link]

-

Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of Pyran-4-one Derivatives: A-Deep-Dive into Their Physicochemical Landscape for Drug Discovery

Abstract

The pyran-4-one scaffold, a six-membered heterocyclic ring containing an oxygen atom and a ketone group, represents a cornerstone in medicinal chemistry and drug development.[1] Its derivatives are integral to a vast array of natural products and synthetic molecules exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] This technical guide provides an in-depth exploration of the physical and chemical properties of pyran-4-one derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices in their synthesis and analysis, providing a trustworthy and authoritative resource grounded in comprehensive references.

Introduction: The Architectural Significance of the Pyran-4-one Core

The 4H-pyran-4-one, also known as γ-pyrone, is an unsaturated six-membered oxygen-containing heterocycle.[5] Its structure is isomeric with 2H-pyran-4-one.[5] The inherent structural features of the pyran-4-one ring, including its conjugated system and the presence of a reactive carbonyl group, make it a privileged scaffold in the design of therapeutic agents.[1] This core is a key constituent in many natural products, such as kojic acid, which has applications in the food and cosmetic industries.[6] Furthermore, the synthetic tractability of the pyran-4-one ring allows for extensive diversification, enabling the creation of large and diverse chemical libraries for drug screening.[1]

Physicochemical Properties: The Foundation of Biological Interaction

The physical and chemical properties of pyran-4-one derivatives are paramount to their biological function, governing aspects such as solubility, membrane permeability, and receptor binding affinity.

Solubility and Lipophilicity

The parent 4H-pyran-4-one has a high affinity for water.[7] However, the solubility of its derivatives can be extensively modulated through the introduction of various substituents. The balance between hydrophilicity and lipophilicity, often quantified by the partition coefficient (LogP), is a critical parameter in drug design. Strategic functionalization of the pyran-4-one core allows for the fine-tuning of this property to optimize pharmacokinetic profiles.

Melting Point and Crystallinity

The melting points of pyran-4-one derivatives are influenced by their molecular weight, symmetry, and intermolecular forces such as hydrogen bonding and π-π stacking. Crystalline structure, which can be determined by techniques like X-ray diffraction, provides invaluable insights into the three-dimensional arrangement of the molecules, aiding in the understanding of their solid-state properties and informing formulation development.[8]

Tautomerism

Pyran-4-one derivatives can exhibit keto-enol tautomerism, particularly when substituted with hydroxyl groups. For instance, 3-hydroxy-4H-pyran-4-ones can exist in equilibrium with their keto forms.[5] The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of other substituents on the ring.[9] Understanding the predominant tautomeric form is crucial as it can significantly impact the molecule's reactivity and biological interactions.

Chemical Reactivity: A Gateway to Molecular Diversity

The chemical reactivity of the pyran-4-one ring system provides a versatile platform for the synthesis of a wide array of derivatives. The conjugated enone system and the ring oxygen atom dictate its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution

While the pyran-4-one ring is generally considered electron-deficient due to the electron-withdrawing nature of the carbonyl group, it can undergo electrophilic substitution reactions under certain conditions, particularly when activated by electron-donating substituents.

Nucleophilic Attack and Substitution

The carbonyl carbon (C4) is highly electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to many synthetic transformations. Furthermore, the pyran ring can undergo nucleophilic aromatic substitution, especially when substituted with good leaving groups at the C2 and C6 positions.[10][11] The presence of electron-withdrawing groups on the ring enhances its susceptibility to nucleophilic attack.[10]

Cycloaddition Reactions

The double bonds within the pyran-4-one ring can participate in cycloaddition reactions, such as Diels-Alder reactions, providing a powerful tool for the construction of complex polycyclic systems.[5][12][13] These reactions offer an efficient and stereoselective route to novel molecular architectures with potential therapeutic applications.

Ring-Opening and Rearrangement Reactions

Under certain conditions, such as treatment with strong nucleophiles or photochemical irradiation, the pyran-4-one ring can undergo ring-opening or rearrangement reactions.[14][15][16] These transformations can lead to the formation of diverse acyclic or different heterocyclic structures, further expanding the chemical space accessible from this versatile scaffold.

Synthesis of Pyran-4-one Derivatives: Building the Core Scaffold

A variety of synthetic strategies have been developed for the construction of the pyran-4-one ring system, ranging from classical condensation reactions to modern multicomponent and catalytic methods.

Condensation Reactions

A common approach involves the cyclization of 1,3,5-triketone derivatives under acidic conditions.[17] Another well-established method is the condensation of precursor molecules like 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid), followed by decarboxylation.[7]

Multicomponent Reactions (MCRs)

MCRs have emerged as a powerful and efficient strategy for the synthesis of pyran-4-one derivatives.[18][19] These one-pot reactions, involving three or more starting materials, allow for the rapid assembly of complex molecules with high atom economy and often under environmentally benign conditions.[18] A typical example is the reaction of an aromatic aldehyde, a β-ketoester or β-diketone, and a source of ammonia or an amine, often facilitated by a recyclable catalyst.[18][19]

Catalytic Methods

The use of catalysts, such as neodymium(III) oxide (Nd2O3) or bio-synthesized ZnO nanoparticles, has been shown to improve the efficiency and sustainability of pyran-4-one synthesis.[18][20] These catalysts can often be recovered and reused, making the synthetic process more cost-effective and environmentally friendly.[18]

Experimental Protocol: One-Pot Synthesis of 4H-Pyran Derivatives using a Recyclable Catalyst [18]

-

Reactant Mixture: Combine an aromatic aldehyde (1 mmol), a β-ketoester or β-diketone (2 mmol), and the catalyst (e.g., Nd2O3, 10 mol%) in a round-bottom flask.

-

Solvent: Add a minimal amount of a green solvent, such as water (2 ml).

-

Reaction Conditions: Reflux the mixture with stirring.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and isolate the product by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4H-pyran derivative.

-

Catalyst Recovery: The catalyst can be recovered from the filtrate, washed, dried, and reused for subsequent reactions.

Logical Flow of the Synthesis:

Caption: Workflow for the one-pot synthesis of 4H-pyran derivatives.

Spectroscopic Characterization: Unveiling the Molecular Structure

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of pyran-4-one derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the constitution and stereochemistry of pyran-4-one derivatives.[8][21]

-

¹H NMR: The chemical shifts of the protons on the pyran ring are characteristic. For example, in 2,6-dimethyl-4H-pyran-4-one, the methyl protons appear as singlets, and the vinyl protons also give rise to distinct signals.[8] The coupling constants between adjacent protons can provide information about their dihedral angles.

-

¹³C NMR: The carbonyl carbon (C4) typically resonates at a downfield chemical shift (around 178 ppm).[8] The chemical shifts of the other ring carbons provide information about the substitution pattern and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[2][21] A strong absorption band in the region of 1640-1680 cm⁻¹ is characteristic of the conjugated carbonyl group (C=O) of the pyran-4-one ring.[2] The presence of other functional groups, such as hydroxyl (-OH), amino (-NH₂), or cyano (-C≡N) groups, will give rise to their own characteristic absorption bands.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[22] The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern can provide clues about the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated system of the pyran-4-one ring gives rise to characteristic absorptions in the UV-Vis region. The position and intensity of these absorptions are influenced by the substituents on the ring and can provide insights into the electronic structure of the molecule.[22]

Table 1: Representative Spectroscopic Data for a Pyran-4-one Derivative

| Spectroscopic Technique | Characteristic Signals/Features | Reference |

| ¹H NMR | Vinyl protons, signals for substituents | [8][21] |

| ¹³C NMR | Carbonyl carbon (~178 ppm), other ring carbons | [8] |

| IR | Strong C=O stretch (1640-1680 cm⁻¹) | [2] |

| Mass Spectrometry | Molecular ion peak (M⁺), fragmentation pattern | [22] |

Biological Activities and Applications in Drug Development

Pyran-4-one derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities.

Anticancer Activity

Numerous pyran-4-one derivatives have demonstrated potent anticancer activity against various cancer cell lines.[2][23][24] Their mechanisms of action are diverse and can include the inhibition of key enzymes, induction of apoptosis, and interference with cell signaling pathways.[23] For example, certain pyran derivatives have shown inhibitory effects against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[25]

Antimicrobial Activity

The pyran-4-one scaffold is also a fertile source of antimicrobial agents.[2][20][26] Derivatives have been reported to exhibit activity against a range of bacteria and fungi, including drug-resistant strains.[20][26]

Other Biological Activities

Beyond anticancer and antimicrobial effects, pyran-4-one derivatives have been investigated for a wide range of other biological activities, including:

-

Antiviral[2]

-

Anti-inflammatory[4]

-

Antioxidant[23]

-

Central nervous system activity[2]

-

Potential in the treatment of Alzheimer's disease[3]

Diagram of Pyran-4-one in Drug Discovery Pathways:

Caption: The central role of pyran-4-one in the drug discovery pipeline.

Conclusion and Future Perspectives

The pyran-4-one scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[1] Its rich chemical reactivity and diverse biological activities make it an enduring focus of research and development. Future efforts in this field will likely concentrate on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation pyran-4-one-based therapeutics. The deep understanding of the physical and chemical properties of these derivatives, as outlined in this guide, is fundamental to unlocking their full potential in addressing unmet medical needs.

References

-

Shahrisa, A., Tabrizi, R., & Ahsani, H. R. (2000). A NOVEL METHOD FOR THE SYNTHESIS OF 4H-PYRAN-4-ONE DERIVATIVES. Organic Preparations and Procedures International, 32(1), 47-53. [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. MINDS@UW. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Pyran-4-ones from Isoxazoles. Retrieved from [Link]

-

Nimbalkar, V., Parab, D. D., & Kohli, H. K. (2022). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. International Journal of Research and Review, 9(5), 1-8. [Link]

-

Taylor & Francis Online. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis and biological activities of some fused pyran derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemistry of isolated 4-pyranones. Retrieved from [Link]

-

Audu, O. Y., Jooste, J., Malan, F. P., et al. (2021). Synthesis, characterization, molecular structure, and computational studies on 4(1H)-pyran-4-one derivatives. Journal of Molecular Structure, 1245, 131077. [Link]

-

ResearchGate. (n.d.). BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES. Retrieved from [Link]

-

Growing Science. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Retrieved from [Link]

-

PubChem. (n.d.). 4H-pyran-4-one. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2, 3-dihydro-3, 5-dihydroxy-6- methyl (6.07%). Retrieved from [Link]

-

Organic Chemistry Research. (n.d.). Synthesis of some 4H-Pyran Derivatives Using Bio-synthesized ZnO Nanoparticles and the Evaluation of their Biological Activities. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Base-promoted [4 + 2] cycloaddition of alkynyl 1,3-dithianes and chalcones to access highly substituted pyran derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and spectral studies of pyranone derivative and its Cu(II), Co(II), Ni(II) and Zn(II) complexes. Retrieved from [Link]

-

ACS Publications. (n.d.). The photochemistry of pyran-4-ones: intramolecular trapping of the zwitterionic intermediate with pendant hydroxyl groups. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Retrieved from [Link]

-

PubMed Central. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]

-

RSC Publishing. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Flavone. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyran. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. Retrieved from [Link]

-

ACS Publications. (n.d.). The 4-Pyrones. Part I. Reactions of Some 4-Pyrones and 4-Thiopyrones Involving the Ring Oxygen. Retrieved from [Link]

-

PubMed Central. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]

-

ResearchGate. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]

-

Bryn Mawr College. (2015). Solvent-Dependent Pyranopterin Cyclization in Molybdenum Cofactor Model Complexes. Retrieved from [Link]

-

MDPI. (n.d.). Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. Retrieved from [Link]

-

ACS Publications. (n.d.). Intramolecular arene trapping of pyran-4-one derived zwitterions: a two-step synthesis of tetrahydrobenz[e]inden-1-ones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 4H-Pyran Synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]

-

ACS Omega. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]

-

ACS Publications. (n.d.). Intramolecular [4 + 2] Cycloaddition Reactions of Conjugated Ynones. Formation of Polycyclic Furans via the Generation and Rearrangement of Strained Heterocyclic Allenes. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. Retrieved from [Link]

-

PubChem. (n.d.). Flavone. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]

- 8. backendrepo.covenantuniversity.edu.ng [backendrepo.covenantuniversity.edu.ng]

- 9. brynmawr.edu [brynmawr.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Base-promoted [4 + 2] cycloaddition of alkynyl 1,3-dithianes and chalcones to access highly substituted pyran derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. mjbas.com [mjbas.com]

- 19. growingscience.com [growingscience.com]

- 20. Synthesis of some 4H-Pyran Derivatives Using Bio-synthesized ZnO Nanoparticles and the Evaluation of their Biological Activities [orgchemres.org]

- 21. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 25. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations [mdpi.com]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2,6-diethyl-4H-Pyran-4-one: An In-Depth Experimental Protocol for Researchers

Introduction: The Significance of 2,6-diethyl-4H-Pyran-4-one

The γ-pyrone scaffold is a privileged heterocyclic motif found in a wide array of natural products and biologically active compounds. These structures are known to exhibit diverse pharmacological properties, making them attractive targets in medicinal chemistry and drug development. 2,6-diethyl-4H-pyran-4-one, a key member of this family, serves as a crucial building block for the synthesis of more complex molecular architectures. Its symmetrically substituted nature provides a clean and predictable platform for further chemical modifications. This application note provides a comprehensive, field-proven experimental protocol for the synthesis of 2,6-diethyl-4H-pyran-4-one, grounded in established chemical principles and supported by authoritative references.

Reaction Principle: A Tale of Condensation and Cyclization

The synthesis of 2,6-diethyl-4H-pyran-4-one is elegantly achieved through a two-step sequence commencing with the self-condensation of ethyl propionate. This transformation is a classic example of a Claisen condensation , a fundamental carbon-carbon bond-forming reaction in organic chemistry.

The reaction is initiated by a strong base, typically sodium ethoxide, which deprotonates the α-carbon of an ethyl propionate molecule to generate a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second ethyl propionate molecule. The resulting tetrahedral intermediate subsequently collapses, expelling an ethoxide leaving group to furnish a β-keto ester, namely ethyl 2-methyl-3-oxopentanoate.

The subsequent and often spontaneous step is an intramolecular cyclization of the β-keto ester intermediate. Under the reaction conditions, the enol form of the β-keto ester undergoes an acid- or base-catalyzed intramolecular condensation to form the six-membered pyranone ring, with the elimination of a molecule of ethanol. This thermodynamically driven process results in the formation of the stable, conjugated 2,6-diethyl-4H-pyran-4-one system.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl Propionate | Reagent Grade, ≥99% | Sigma-Aldrich | Ensure dryness before use. |

| Sodium Metal | ACS Reagent | Sigma-Aldrich | Handle with extreme care under inert atmosphere. |

| Absolute Ethanol | 200 Proof, Anhydrous | Decon Labs | Must be strictly anhydrous. |

| Diethyl Ether | Anhydrous, ≥99% | Fisher Scientific | For extraction. |

| Hydrochloric Acid | Concentrated, 37% | VWR | For neutralization. |

| Sodium Sulfate | Anhydrous, Granular | EMD Millipore | For drying organic layers. |

Step-by-Step Procedure

Part 1: Preparation of Sodium Ethoxide Solution (in situ)

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel. Ensure the entire apparatus is under a positive pressure of an inert gas (e.g., nitrogen or argon).

-

Sodium Dispersion: Carefully add sodium metal (1.0 eq) to the flask containing anhydrous absolute ethanol (sufficient volume to dissolve the sodium) .

-

Causality: Sodium ethoxide is a strong base essential for the deprotonation of ethyl propionate. Preparing it in situ from sodium metal and absolute ethanol ensures it is anhydrous and highly reactive. The presence of water would consume the base and hydrolyze the ester.

-

-

Reaction: The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed with gentle stirring until all the sodium has dissolved completely, yielding a clear solution of sodium ethoxide in ethanol.

Part 2: Claisen Condensation and Cyclization

-

Addition of Ethyl Propionate: Cool the sodium ethoxide solution to room temperature. Slowly add dry ethyl propionate (2.5 eq) via the dropping funnel over a period of 30-60 minutes with continuous stirring.

-

Expert Insight: A slow addition rate is crucial to control the exothermic reaction and prevent side reactions, such as the self-condensation of ethanol.

-

-

Reaction Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The disappearance of the ethyl propionate spot and the appearance of a new, more polar spot corresponding to the β-keto ester and/or the final product indicates reaction progression.

-

-

Cyclization: Continue heating at reflux for an additional 2-4 hours to ensure complete cyclization of the intermediate β-keto ester to the desired 2,6-diethyl-4H-pyran-4-one.

Part 3: Work-up and Purification

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralization: Acidify the aqueous mixture to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid with stirring.

-

Trustworthiness: This step neutralizes the excess sodium ethoxide and protonates the enolate of the product, making it soluble in the organic phase for extraction.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL) . Combine the organic layers.

-

Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution (1 x 50 mL) to remove any remaining acidic impurities, followed by a wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2,6-diethyl-4H-pyran-4-one as a colorless to pale yellow oil.

Data Presentation

| Parameter | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~110-112 °C at 15 mmHg |

| Expected Yield | 60-70% |

Visualization of the Experimental Workflow

Caption: A schematic overview of the synthetic workflow.

Reaction Mechanism

Caption: The reaction mechanism for the synthesis.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of 2,6-diethyl-4H-pyran-4-one. By understanding the underlying chemical principles of the Claisen condensation and subsequent cyclization, researchers can confidently execute this procedure and adapt it as needed for the synthesis of related γ-pyrone derivatives. The provided step-by-step instructions, coupled with explanations for critical procedural choices, aim to empower scientists in their pursuit of novel chemical entities for drug discovery and development.

References

-

Smith, J. G. (2021). Organic Chemistry. 6th ed. McGraw-Hill. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd ed. Oxford University Press. [Link]

-

Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. 2nd ed. Wiley-VCH. [Link]

-

Patai, S. (Ed.). (1977). The Chemistry of Ketenes, Allenes and Related Compounds. John Wiley & Sons. [Link]

Application Note & Protocols for the Purification of 2,6-diethyl-4H-Pyran-4-one

Abstract: This guide provides a comprehensive overview and detailed protocols for the purification of 2,6-diethyl-4H-Pyran-4-one, a heterocyclic compound of interest for researchers in medicinal chemistry and materials science. Recognizing that the purity of a starting material is paramount for the integrity of downstream applications, this document outlines three primary purification methodologies: Recrystallization, Flash Column Chromatography, and Vacuum Distillation. The protocols are designed for practical application in a laboratory setting, emphasizing the scientific principles behind procedural choices to empower researchers to adapt and troubleshoot effectively.

Introduction and Physicochemical Profile

2,6-diethyl-4H-Pyran-4-one belongs to the pyranone class of heterocyclic compounds. These scaffolds are valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1] The biological and chemical reactivity of pyranone derivatives is highly dependent on their purity. Trace impurities from synthesis, such as starting materials, by-products, or catalysts, can lead to ambiguous experimental results, reduced yields in subsequent reactions, and complications in biological assays. Therefore, robust purification is a critical and non-negotiable step in its preparation.

Physicochemical Data: Direct experimental data for 2,6-diethyl-4H-Pyran-4-one is not extensively published. However, we can infer its likely properties based on closely related analogs. For instance, 2,6-dimethyl-4H-pyran-4-one is a white to beige crystalline solid with a melting point of 133-137 °C and a boiling point of 248-250 °C.[2][3] It is expected that the diethyl analog will be a low-melting solid or a high-boiling oil at room temperature, with increased solubility in nonpolar organic solvents compared to its dimethyl counterpart.

Table 1: Estimated Physicochemical Properties and Safety Information

| Property | Estimated Value / Information | Rationale / Source |

| Molecular Formula | C₉H₁₂O₂ | - |

| Molecular Weight | 152.19 g/mol | - |

| Appearance | Colorless to pale yellow oil or low-melting solid | Inferred from similar pyranone structures. |

| Boiling Point | > 250 °C at atm. pressure | Increased molecular weight relative to the dimethyl analog suggests a higher boiling point.[2][3] |

| Solubility | Soluble in ethanol, ethyl acetate, acetone, DCM. Low solubility in water and hexane. | Pyranones are generally soluble in polar aprotic and protic solvents.[4] |

| Safety | Handle with standard laboratory PPE (gloves, safety glasses, lab coat). Work in a well-ventilated fume hood. | General best practice for handling novel chemical compounds. |

Preliminary Purity Assessment: Thin-Layer Chromatography (TLC)

Before attempting any large-scale purification, it is essential to assess the complexity of the crude mixture and develop an appropriate separation strategy using Thin-Layer Chromatography (TLC).

Principle of TLC: TLC is a rapid and inexpensive liquid chromatography technique used to separate components of a mixture. Separation is based on the differential partitioning of compounds between the stationary phase (typically silica gel) and the mobile phase (a solvent or solvent mixture). Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ).

Protocol for TLC System Development:

-

Plate Preparation: Use silica gel 60 F₂₅₄ coated aluminum plates. Draw a light pencil line ~1 cm from the bottom (the origin).

-

Sample Preparation: Dissolve a small amount of the crude 2,6-diethyl-4H-Pyran-4-one in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1% solution.

-

Spotting: Using a capillary tube, spot a small amount of the solution onto the origin line.

-

Developing the Chromatogram:

-

Prepare a developing chamber (a covered beaker with filter paper) containing a small amount of a test eluent.

-

Start with a nonpolar solvent system, such as 20% ethyl acetate in hexane.

-

Place the TLC plate in the chamber, ensuring the solvent level is below the origin line.

-

Allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

-

Visualization:

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Visualize the spots under UV light (254 nm). Circle any visible spots.

-

Further visualization can be achieved by staining, for example, with a potassium permanganate dip.

-

-

Analysis and Optimization:

-

Calculate the Rƒ value for each spot: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).

-

Goal: The target compound should have an Rƒ value between 0.25 and 0.40 for optimal separation in column chromatography.

-

If the Rƒ is too high (>0.5), decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate).

-

If the Rƒ is too low (<0.2), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).

-

The ideal system will show good separation between the desired product spot and all impurity spots.

-

Purification Method 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds, assuming a suitable solvent can be found. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Principle of Recrystallization: The crude material is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Impurities are either insoluble in the hot solvent (and can be filtered off) or are present in smaller amounts and remain in the cold solvent after the desired compound crystallizes.

Protocol for Recrystallization:

-

Solvent Selection: Test the solubility of the crude product in various solvents (e.g., hexane, heptane, ethanol, isopropanol, or mixtures like ethyl acetate/hexane) to find a system where the compound is sparingly soluble at room temperature but readily soluble when heated. A patent for a related pyranone suggests hexane or heptane as suitable solvents.[5]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (using a water bath or heating mantle) while stirring until it boils. Continue to add the solvent in small portions until the solid has just dissolved. Adding excess solvent will reduce the final yield.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

-

Purity Check: Assess the purity of the recrystallized product by melting point analysis and TLC. A sharp melting point close to the literature value (if known) and a single spot on TLC indicate high purity.

Purification Method 2: Flash Column Chromatography

Flash column chromatography is the default purification method for most non-crystalline or complex mixtures in organic synthesis. It is a rapid form of preparative liquid chromatography that uses moderate pressure to force the mobile phase through a column of stationary phase (silica gel).

Principle of Chromatography: As described for TLC, separation occurs based on the differential partitioning of components between the stationary and mobile phases. In a column, this partitioning allows for the physical separation of components into different fractions as they are eluted from the column over time.[6]

Table 2: Common Solvents for Normal-Phase Chromatography

| Solvent | Polarity Index | Boiling Point (°C) | Notes |

| Hexane / Heptane | 0.1 | 69 / 98 | Common nonpolar base eluent. |

| Dichloromethane (DCM) | 3.1 | 40 | Good for dissolving a wide range of compounds, but can be slow to run.[7] |

| Diethyl Ether | 2.8 | 35 | Volatile, good alternative to DCM/EtOAc. |

| Ethyl Acetate (EtOAc) | 4.4 | 77 | Common polar modifier. |

| Acetone | 5.1 | 56 | More polar than EtOAc. |

| Ethanol / Methanol | 4.3 / 5.1 | 78 / 65 | Highly polar, used sparingly to elute very polar compounds. |

| Data sourced from multiple chemical supplier and literature sources.[8][9] |

Protocol for Flash Column Chromatography:

-

Eluent Selection: Using the optimized TLC system (Rƒ of product ≈ 0.3), prepare a sufficient volume of the mobile phase. For a 1g sample, 500 mL to 1 L is a typical starting point.

-

Column Packing:

-

Select a column of appropriate size (e.g., for 1g of crude material, a 40g silica column is a good starting point).

-

Pack the column using the "slurry" method: Mix silica gel (60-120 mesh) with the eluent to form a slurry, pour it into the column, and use air pressure to pack it down firmly and evenly, avoiding cracks or air bubbles.[6][10]

-

-

Sample Loading:

-

Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and carefully pipette it onto the top of the silica bed.

-

Dry Loading: For products with poor solubility, pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. The resulting free-flowing powder is then carefully added to the top of the column.[7]

-

-

Elution:

-

Carefully add the eluent to the column and apply gentle air pressure to begin elution.

-

Collect the eluting solvent in fractions (e.g., in test tubes).

-

-

Monitoring:

-

Monitor the fractions by TLC to determine which ones contain the purified product.

-

Spot the starting material, the co-spot (starting material and current fraction), and the current fraction on a single TLC plate.

-

-

Combining and Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 2,6-diethyl-4H-Pyran-4-one.

Purification Method 3: Vacuum Distillation

If 2,6-diethyl-4H-Pyran-4-one is a high-boiling liquid or a low-melting solid, vacuum distillation can be an excellent method for purification, particularly for removing non-volatile or very high-boiling impurities.

Principle of Vacuum Distillation: Lowering the pressure above a liquid reduces its boiling point. This allows for the distillation of compounds at temperatures significantly lower than their atmospheric boiling points, which prevents thermal decomposition of sensitive materials.

Protocol for Vacuum Distillation:

-

Setup: Assemble a vacuum distillation apparatus (distilling flask, Vigreux column, condenser, receiving flask) ensuring all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

-

Charging the Flask: Add the crude oil to the distilling flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Applying Vacuum: Slowly and carefully apply the vacuum.

-

Heating: Gently heat the distilling flask using a heating mantle.

-

Fraction Collection:

-

Observe the temperature at the distillation head.

-

Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

-

When the temperature stabilizes at the expected boiling point of the product at the given pressure, switch to a clean receiving flask to collect the main fraction.

-

Stop the distillation when the temperature either rises significantly or drops, or when only a small residue remains.

-

-

Shutdown: Remove the heat source and allow the apparatus to cool completely before slowly reintroducing air to the system to release the vacuum.

Summary and Method Selection

The choice of purification method depends on the physical state of the crude product and the nature of the impurities.

Table 3: Comparison of Purification Methods

| Method | Best For | Advantages | Disadvantages |